molecular formula C10H20O B13273764 2,2,5,5-Tetramethylhexanal

2,2,5,5-Tetramethylhexanal

Cat. No.: B13273764
M. Wt: 156.26 g/mol
InChI Key: UYUGJIUEXFPBFL-UHFFFAOYSA-N
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Description

2,2,5,5-Tetramethylhexanal is an organic compound with the molecular formula C10H22. It is a derivative of hexane, characterized by the presence of four methyl groups attached to the second and fifth carbon atoms of the hexane chain. This compound is also known by other names such as bineopentyl .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5,5-Tetramethylhexanal typically involves the alkylation of hexane with methyl groups. One common method is the reaction of hexane with methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of side products.

Industrial Production Methods

On an industrial scale, this compound can be produced through catalytic hydrogenation of 2,2,5,5-tetramethylhexene. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions

2,2,5,5-Tetramethylhexanal undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2) under UV light.

Major Products Formed

Scientific Research Applications

2,2,5,5-Tetramethylhexanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,5,5-Tetramethylhexanal involves its interaction with various molecular targets and pathways. Due to its hydrophobic nature, it can easily penetrate lipid membranes and interact with intracellular targets. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects may include modulation of enzyme activity, alteration of membrane fluidity, and interaction with signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2,2,4,4-Tetramethylpentane: Another branched-chain hydrocarbon with similar properties.

    2,2,3,3-Tetramethylbutane: A structurally related compound with four methyl groups attached to a butane chain.

Uniqueness

2,2,5,5-Tetramethylhexanal is unique due to its specific branching pattern, which imparts distinct physical and chemical properties. Its high degree of branching results in lower boiling and melting points compared to linear hydrocarbons. Additionally, the presence of multiple methyl groups enhances its hydrophobicity, making it a valuable compound in various applications .

Properties

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

2,2,5,5-tetramethylhexanal

InChI

InChI=1S/C10H20O/c1-9(2,3)6-7-10(4,5)8-11/h8H,6-7H2,1-5H3

InChI Key

UYUGJIUEXFPBFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCC(C)(C)C=O

Origin of Product

United States

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